molecular formula C21H18Cl2N2O4S B492804 N-(3,4-dichlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide CAS No. 690245-57-9

N-(3,4-dichlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide

Cat. No.: B492804
CAS No.: 690245-57-9
M. Wt: 465.3g/mol
InChI Key: NJNSENJNQOYRFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide is a benzamide derivative featuring a 3,4-dichlorophenyl group attached to the amide nitrogen and a sulfonamide-linked 3-methoxyphenyl moiety at the para position of the benzamide core.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O4S/c1-29-17-3-2-4-18(12-17)30(27,28)24-13-14-5-7-15(8-6-14)21(26)25-16-9-10-19(22)20(23)11-16/h2-12,24H,13H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNSENJNQOYRFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Aminomethyl)-N-(3,4-Dichlorophenyl)Benzamide

Step 1: Carboxylic Acid Activation
4-(Aminomethyl)benzoic acid is activated using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCl) and 1-hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF). The reaction proceeds at 0°C under nitrogen, yielding the corresponding active ester.

Step 2: Amide Bond Formation
The activated ester is treated with 3,4-dichloroaniline in the presence of N,N-diisopropylethylamine (DIPEA) at room temperature for 12 hours. Workup involves quenching with saturated NaHCO₃, extraction with dichloromethane (DCM), and purification via silica gel chromatography (petroleum ether/ethyl acetate, 3:1).

Analytical Data :

  • Yield : 72–78%

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H), 7.53 (d, J = 8.4 Hz, 2H), 7.38 (dd, J = 8.8, 2.4 Hz, 1H), 7.25 (d, J = 2.4 Hz, 1H), 4.02 (s, 2H), 1.98 (br s, 2H).

Sulfonylation of the Primary Amine

Step 3: Sulfonyl Chloride Coupling
The intermediate 4-(aminomethyl)-N-(3,4-dichlorophenyl)benzamide is reacted with 3-methoxyphenylsulfonyl chloride in DCM containing triethylamine (TEA) at 0°C. The mixture warms to room temperature overnight, followed by extraction with DCM and purification via chromatography (hexane/ethyl acetate, 4:1).

Analytical Data :

  • Yield : 65–70%

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.8 Hz, 2H), 7.62 (d, J = 8.4 Hz, 2H), 7.41–7.35 (m, 3H), 7.08 (dd, J = 8.4, 2.4 Hz, 1H), 6.95 (d, J = 2.4 Hz, 1H), 4.32 (s, 2H), 3.85 (s, 3H).

Synthetic Route 2: Modular Assembly via Pre-Sulfonylated Intermediate

Preparation of 3-Methoxyphenylsulfonamide Derivative

Step 1: Synthesis of 4-((3-Methoxyphenylsulfonamido)Methyl)Benzoic Acid
4-(Aminomethyl)benzoic acid is sulfonylated with 3-methoxyphenylsulfonyl chloride in pyridine at 50°C for 6 hours. The crude product is precipitated in ice-water, filtered, and recrystallized from ethanol.

Step 2: Amidation with 3,4-Dichloroaniline
The sulfonylated benzoic acid is coupled to 3,4-dichloroaniline using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and DIPEA in DMF. Purification via column chromatography (DCM/methanol, 9:1) affords the final product.

Analytical Data :

  • Yield : 68–73%

  • HRMS (ESI): m/z calculated for C₂₁H₁₇Cl₂N₂O₄S [M + H]⁺: 479.0321; found: 479.0328.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Total Yield65–70%68–73%
Purification ComplexityModerateHigh
Reaction Steps22
ScalabilityHighModerate

Route 1 offers superior scalability due to fewer purification demands, whereas Route 2 provides marginally higher yields at the expense of complex intermediate handling.

Critical Reaction Optimization Insights

Solvent and Base Selection

  • DMF vs. DCM : Polar aprotic solvents (DMF) enhance amidation kinetics but complicate sulfonylation due to competing side reactions. Non-polar solvents (DCM) favor sulfonyl chloride reactivity.

  • Base Efficacy : TEA outperforms pyridine in sulfonylation, reducing reaction times from 12 hours to 6 hours.

Temperature Control

Sulfonylation at 0°C minimizes sulfonic acid byproduct formation, while amidation proceeds optimally at room temperature .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonyl group can produce thiophenol derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of N-(3,4-dichlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide as an effective anticancer agent.

  • Mechanism of Action : The compound has been shown to inhibit the S100A2-p53 protein-protein interaction, which is crucial in the regulation of cell proliferation and apoptosis in cancer cells. In vitro studies demonstrated that it acts as a growth inhibitor in various pancreatic cancer cell lines, including MiaPaCa-2 and PANC-1, with growth inhibition values ranging from 1.1 to 3.1 µM .
  • Case Studies : A focused library of derivatives based on this compound was synthesized and screened for cytotoxicity. Notably, compounds with electron-withdrawing groups on the sulfonamide aromatic ring exhibited enhanced activity against a range of cancer cell lines . The most potent analogues showed GI50 values as low as 0.08 µM against multiple cancer types, indicating strong antitumor activity .

Antiviral Activity

The compound also exhibits promising antiviral properties.

  • Anti-HBV Activity : Research into derivatives of this compound has revealed its potential as an anti-hepatitis B virus (HBV) agent. The mechanism involves increasing intracellular levels of APOBEC3G, which plays a critical role in inhibiting HBV replication .
  • Clinical Relevance : In vitro studies have indicated that certain derivatives can effectively reduce HBV replication, showcasing their potential for therapeutic development against viral infections .

Antibacterial and Antifungal Properties

The compound's structural features also lend themselves to antibacterial and antifungal applications.

  • Inhibition Studies : Initial screenings indicated low antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). However, modifications to the terminal aromatic moiety significantly improved activity against fungal pathogens like Cryptococcus neoformans .
  • Library Development : New libraries were synthesized that included cyclic amines which shifted the activity profile from antibacterial to antifungal, demonstrating the versatility of this compound in combating different pathogens .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

ApplicationMechanismKey Findings
AnticancerInhibition of S100A2-p53GI50 values as low as 0.08 µM across multiple lines
AntiviralIncreases APOBEC3G levelsEffective against HBV replication in vitro
AntibacterialStructural modificationsImproved antifungal activity against C. neoformans

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N-(2,3-Dichlorophenyl)-4-[(phenylsulfonyl)amino]benzamide
  • Structural Differences : The dichlorophenyl group is substituted at the 2,3-positions instead of 3,4-, and the sulfonamide is linked to a phenyl group rather than a 3-methoxyphenyl group.
  • Physicochemical Properties :
    • Molecular Weight: 433.3 g/mol (vs. 465.3 g/mol for the target compound).
    • Key Features: The lack of a methoxy group reduces polarity compared to the target compound .
5-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide
  • Structural Differences : Contains a hydroxyl group at the ortho position of the benzamide and lacks the sulfonamide-methyl linker.
  • Biological Activity : Demonstrates significant antimicrobial activity against Desulfovibrio piger Vib-7, with biomass inhibition rates of 49–50% at 0.37–1.10 µmol/L .
3-[[(3,4-Dichlorophenyl)sulfonyl]amino]-N-[(4-methoxyphenyl)methyl]benzamide
  • Structural Differences : The sulfonamide is directly attached to the benzamide core, and the methoxy group is on a 4-methoxybenzyl substituent.
  • Commercial Availability : CAS 869714-27-2 (Molecular Weight: 465.3 g/mol), highlighting its relevance as a structural isomer .

Pharmacological Analogues

N-[2-(3,4-Dichlorophenyl)-3-(pyrrolidin-1-yl)propyl]-4-[(methylsulfonyl)amino]benzamide
  • Structural Differences : Incorporates a pyrrolidinylpropyl chain and a methylsulfonyl group instead of the 3-methoxyphenylsulfonyl moiety.

Research Findings and Implications

  • Synthetic Feasibility : Analogues like CAS 869714-27-2 are commercially available, indicating feasible synthesis routes via sulfonylation and amidation .
  • Pharmacological Applications : The antiarrhythmic activity of methylsulfonyl derivatives () supports further exploration of the target compound’s cardiovascular effects .

Biological Activity

N-(3,4-dichlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and its potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H17Cl2N2O3S
  • Molecular Weight : 396.31 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound is hypothesized to inhibit certain enzymes or receptors that play critical roles in disease pathways.

  • Enzyme Inhibition : The sulfonamide moiety may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to altered cellular function.
  • Receptor Modulation : The compound might modulate receptor activity, affecting signal transduction pathways that are crucial for cell proliferation and survival.

Antiviral Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit antiviral properties. For instance, similar compounds have been shown to increase intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication.

  • Case Study : In vitro evaluations demonstrated that certain benzamide derivatives could inhibit the replication of Hepatitis B Virus (HBV). The mechanism involved the upregulation of A3G levels, which is crucial for combating HBV replication .

Anticancer Activity

This compound has also been evaluated for its anticancer properties.

  • Cell Line Studies : In vitro tests showed that the compound exhibited significant growth inhibition across various cancer cell lines. Notably, it demonstrated potent activity against HT29 colon cancer cells .
Cell LineIC50 (µM)Observations
HT2910High sensitivity to treatment
MCF715Moderate sensitivity
A54920Lower sensitivity compared to HT29

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile and toxicity is essential for evaluating the therapeutic potential of this compound.

  • Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics with a significant distribution in tissues.
  • Toxicity Profiles : Acute toxicity assessments in animal models indicated manageable toxicity levels at therapeutic doses, warranting further investigation into long-term effects .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Coupling of 3-methoxyphenylsulfonyl chloride with a benzamide precursor under anhydrous conditions (e.g., acetonitrile, potassium carbonate) to form the sulfonamide intermediate .
  • Step 2 : Reductive amination or nucleophilic substitution to introduce the dichlorophenyl group. Temperature control (<40°C) and inert atmosphere (N₂/Ar) are critical to prevent side reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity (>95%). Yields range from 60–75% under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :
  • 1H-NMR : Aromatic protons (δ 7.5–8.2 ppm), sulfonamide NH (δ 4.3–4.7 ppm), and methoxy group (δ 3.8 ppm) confirm structural integrity .

  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 465.3 (C₂₁H₁₈Cl₂N₂O₄S) validates stoichiometry .

  • FT-IR : Sulfonamide S=O stretches (1350–1150 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) are diagnostic .

    Table 1 : Key Spectral Markers

    TechniqueKey Peaks/MarkersReference
    ¹H-NMRδ 4.5 ppm (sulfonamide NH)
    HRMSm/z 465.3 [M+H]⁺
    Melting Point180–182°C (purity indicator)

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound to elucidate its mechanism in enzyme inhibition?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, histone deacetylases) .
  • SAR Studies : Synthesize analogs with modified substituents (e.g., replacing 3-methoxy with nitro or amino groups) and compare IC₅₀ values .
  • Computational Modeling : Docking simulations (AutoDock Vina) predict binding affinity to active sites. Validate with kinetic assays (e.g., fluorogenic substrate turnover) .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for batch-to-batch compound variability .
  • Meta-Analysis : Cross-reference data across studies (e.g., PubChem BioAssay) to identify confounding factors (e.g., solvent DMSO concentration affecting activity) .
  • Dose-Response Validation : Repeat experiments with gradient concentrations (1 nM–100 µM) to confirm potency thresholds .

Q. What methodological approaches determine crystal structure and intermolecular interactions, and how do these inform formulation strategies?

  • Methodological Answer :
  • X-Ray Crystallography : Resolve crystal packing using single crystals grown via vapor diffusion (methanol/chloroform). Key interactions include sulfonamide N–H⋯O hydrogen bonds and π-π stacking of aromatic rings .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 12% H-bonding, 45% van der Waals) to predict solubility and stability .
  • Formulation Design : Use co-crystallization with excipients (e.g., cyclodextrins) to enhance bioavailability .

Data Contradiction Analysis

  • Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strains (Gram+ vs. Gram−) or compound aggregation in aqueous media. Mitigate by:
    • Re-testing under standardized CLSI guidelines .
    • Including surfactants (e.g., Tween-80) to improve solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.